The presence of two pyrrole rings in di(1H-pyrrol-2-yl)methane makes it an interesting molecule for various research applications. Its unique structure shows potential in areas like:
Due to its unique structure and potential applications, di(1H-pyrrol-2-yl)methane has also been the subject of theoretical and computational studies. Researchers have used computational methods to investigate its:
Di(1H-pyrrol-2-yl)methane, with the chemical formula , is a compound featuring two pyrrole rings connected by a methylene bridge. The structure exhibits a unique configuration where the two pyrrole ring planes are twisted relative to each other, with a dihedral angle of approximately 69.07 degrees. This compound is notable for its electron-rich nature, making it susceptible to oxidation and requiring careful handling under oxygen-free conditions for long-term storage .
Research indicates that di(1H-pyrrol-2-yl)methane and its derivatives may exhibit biological activities, including:
The synthesis of di(1H-pyrrol-2-yl)methane typically involves the following method:
Di(1H-pyrrol-2-yl)methane has several applications in various fields:
Interaction studies have focused on the behavior of di(1H-pyrrol-2-yl)methane in biological systems and its interactions with other molecules. Notable findings include:
Several compounds share structural similarities with di(1H-pyrrol-2-yl)methane. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,2'-Dipyrromethane | Two pyrrole rings linked by a methylene bridge | Used extensively in porphyrin synthesis |
| 1H-Pyrrole | A single pyrrole ring | Basic unit for constructing dipyrromethanes |
| 5-(Pyrrol-2-yl)furan | Pyrrole ring fused with furan | Exhibits different electronic properties |
Di(1H-pyrrol-2-yl)methane stands out due to its dual pyrrole structure and specific reactivity patterns, making it particularly valuable in synthetic organic chemistry and materials science .
Hydrochloric acid (HCl) is widely employed for synthesizing di(1H-pyrrol-2-yl)methane via condensation of pyrrole and aldehydes. In aqueous or aqueous-methanol mixtures, HCl protonates the aldehyde carbonyl group, enhancing its electrophilicity for nucleophilic attack by pyrrole’s α-position (Figure 1A). For example, 4-nitrobenzaldehyde reacts with pyrrole (3:1 molar ratio) in HCl/water to yield 2,2′-(4-nitrophenyl)dipyrromethane in 60–70% yield after 2 hours at room temperature. Key advantages include:
Table 1: Representative HCl-Catalyzed Syntheses
| Aldehyde | Pyrrole Ratio | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 40:1 | 0.25 | 67 | |
| 4-Nitrobenzaldehyde | 3:1 | 2 | 70 | |
| Mesitaldehyde | 20:1 | 1.5 | 55 |
Trifluoroacetic acid (TFA) enables access to sterically demanding derivatives, such as 5,15-dimesityldipyrromethane. TFA’s strong acidity (pKa ≈ 0.5) promotes rapid proton transfer, stabilizing carbocation intermediates during cyclization. For instance, mesitaldehyde and pyrrole react in CH₂Cl₂ with 1 mol% TFA, achieving 60% yield within 1 hour at room temperature. Mechanistically:
Boron trifluoride etherate (BF₃·OEt₂) facilitates condensations in sterically congested systems by coordinating to aldehydes, increasing electrophilicity. For example, 3,5-di-tert-butylbenzaldehyde reacts with pyrrole in BF₃·OEt₂/CH₂Cl₂ to form 5,15-bis(3,5-di-tert-butylphenyl)dipyrromethane (17% yield). The Lewis acid:
Sulfonic acid-functionalized ionic liquids (e.g., [bsmim][HSO₄]) enable eco-friendly synthesis in water. For 4-cyanobenzaldehyde, [bsmim][HSO₄] (10 mol%) in H₂O/MeOH (3:1) affords 2,2′-(4-cyanophenyl)dipyrromethane in 65% yield at 25°C. Advantages include:
Table 2: Green Synthesis Metrics
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| [bsmim][HSO₄] | H₂O/MeOH | 25 | 65 |
| HCl | H₂O | 25 | 70 |
| BF₃·OEt₂ | Solvent-free | 40 | 58 |
Solvent-free reactions using pyrrole as both reagent and solvent achieve 80–90% conversions for aliphatic aldehydes. For example, hexanal reacts with pyrrole (20:1 ratio) under BF₃·OEt₂ catalysis at 40°C, yielding di(1H-pyrrol-2-yl)methane derivatives in 58% yield after 2 hours. Key benefits:
While limited data exists for di(1H-pyrrol-2-yl)methane, analogous systems use directed ortho-metalation (DoM) with LiTMP (lithium tetramethylpiperidide) to functionalize pyrrole C-H bonds. For example, 2-bromo-5-lithiopyrrole reacts with electrophiles (e.g., CO₂) to install carboxyl groups at the α-position. Challenges include:
Emerging photoredox strategies enable C–H alkylation/arylation under mild conditions. For instance, Ir(ppy)₃ (1 mol%) and visible light mediate cross-dehydrogenative coupling between dipyrromethanes and malonates, yielding γ-functionalized derivatives (45–72% yield). Mechanistically:
Figure 1: Mechanistic Pathways(A) HCl-mediated cyclization: Sequential α-attack and dehydration.(B) TFA stabilization of carbocation intermediates.(C) BF₃·OEt₂ coordination to aldehydes.
Di(1H-pyrrol-2-yl)methane derivatives, when oxidized to dipyrromethenes, form ditopic ligands capable of coordinating transition metals. Heteroleptic copper(II) complexes, such as [Cu(dpm)(acac)] (dpm = dipyrromethene, acac = acetylacetonato), adopt square pyramidal geometries, as revealed by single-crystal X-ray diffraction [2]. The meso-pyridyl donor of pyridyldipyrromethene (pyrdpm) ligands facilitates the formation of one-dimensional coordination polymers, where the apical position of the copper center is occupied by a pyridyl group from a neighboring complex [2]. This structural arrangement creates extended solids with thermal stability up to 200°C, confirmed by thermogravimetric analysis [2].
The steric and electronic properties of the ligand backbone critically influence polymer formation. For instance, symmetric [Cu(pyrdpm)₂] complexes fail to form coordination polymers due to steric crowding at the metal center, while asymmetric [Cu(pyrdpm)(acac)] complexes enable linear growth [2]. Comparative studies with cyanodipyrromethene (cydpm) ligands demonstrate that non-pyridyl donors disrupt polymer formation, underscoring the necessity of directional bonding motifs [2]. These findings highlight the delicate balance between ligand design and metal coordination preferences in constructing functional supramolecular architectures.
Zinc(II) ions promote the self-assembly of bis(dipyrromethene) ligands into helical structures. Ligands linked by short alkyl spacers (e.g., methylene, ethylene) form double-helical dinuclear complexes, as observed in X-ray crystal structures [4]. For example, a zinc complex with an ethylene spacer exhibits a helical twist of 38.5° between dipyrromethene planes, maximizing π-π interactions and metal-ligand coordination [4]. In contrast, longer spacers (e.g., hexylene) favor monomeric species due to reduced conformational strain [4].
The helical pitch and stability are tunable via spacer length. Ethylene-linked complexes display greater helicity (twist angle = 42°) compared to propylene-linked analogs (twist angle = 28°), as calculated from UV-Vis spectral data and corroborated by crystallography [3] [4]. These assemblies exhibit diamagnetic behavior in nickel(II) analogs, attributed to low-spin configurations and ligand field effects [3]. Such programmable helicity underscores the potential of dipyrromethene-zinc complexes in designing chiral materials for catalysis or molecular recognition.
Dipyrromethane derivatives serve as precursors for boron dipyrromethene (BODIPY) dyes, which are renowned for their high fluorescence quantum yields. Hybrid chromophores incorporating amino-styryl units at the meso-position exhibit pH-dependent photophysics [7]. For instance, a BODIPY derivative with julolidine and N,N-dimethylaniline substituents shows dual emission bands at 550 nm and 620 nm in acetonitrile, with fluorescence quenching upon protonation [7]. Density functional theory (DFT) calculations reveal that protonation occurs preferentially at the julolidine moiety due to its lower pKₐ (4.2 vs. 2.8 for N,N-dimethylaniline), enabling ratiometric pH sensing over a broad range (pH 2–8) [7].
The electronic coupling between dipyrromethane and BODIPY units enhances molar absorptivity (ε > 80,000 M⁻¹cm⁻¹) and red-shifts emission maxima compared to parent dyes [7]. Such hybrids are promising for bioimaging and optoelectronic devices, where tunable emission and Stokes shifts are critical.
Electropolymerization of di(1H-pyrrol-2-yl)methane derivatives yields conductive polydipyrromethane films with embedded functional moieties. For example, imprinting 20-(4-carboxyphenyl)pentaphyrin into these films creates photosensitive materials capable of generating singlet oxygen (¹O₂) under visible light [8]. The films exhibit a broad absorption band at 650 nm and a charge-transfer resistance of 1.2 kΩ·cm², making them suitable for light-emitting diodes (LEDs) and photocatalytic coatings [8].
The porosity and conductivity of these films are modulated by the polymerization potential. Films synthesized at 0.8 V (vs. Ag/Ag⁺) display a higher degree of crosslinking and lower ion permeability compared to those formed at 0.5 V [8]. This tunability enables applications in organic photovoltaics and electrochemical sensors, where charge transport and surface area are paramount.
The tetrapyrrole biosynthesis pathway represents one of the most fundamental biochemical processes in living organisms, providing essential cofactors for photosynthesis, respiration, and oxygen transport [3] [4]. Di(1H-pyrrol-2-yl)methane serves as a critical cofactor in this pathway, particularly in the enzymatic polymerization processes that construct complex tetrapyrrole structures [5] [6].
Hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase, represents the third enzyme in the heme biosynthesis pathway and catalyzes the sequential condensation of four porphobilinogen molecules to form hydroxymethylbilane [5] [6]. The enzyme utilizes a dipyrromethane cofactor, which is structurally related to di(1H-pyrrol-2-yl)methane, as an essential catalytic component [5] [7].
The mechanism of HMBS involves a sophisticated four-step process that has been extensively characterized through structural and biochemical studies [5] [6]. The dipyrromethane cofactor is covalently attached to cysteine 261 of the enzyme through a thioether linkage and serves as an anchor for the growing polypyrrole chain [5] [7]. The catalytic cycle begins with substrate binding, where porphobilinogen binds to a substrate-binding site composed of multiple arginine residues, including Arg26, Ser28, Gln34, Asp99, and Arg173 [5] [6].
The deamination step represents the rate-limiting step of the catalytic mechanism, involving the elimination of ammonia from porphobilinogen to generate a reactive azafulvene intermediate [8] [6]. Key residues Asp99 and Gln34 facilitate this deamination process through proton abstraction and stabilization of the intermediate [5] [8]. The resulting azafulvene intermediate then undergoes nucleophilic addition to the terminal pyrrole ring of the dipyrromethane cofactor, forming a tripyrrole chain [5] [7].
Chain elongation proceeds through repetitive cycles of substrate binding, deamination, and nucleophilic addition, with the flexible active site loop facilitating the accommodation of the growing polypyrrole chain [6] [9]. The enzyme's structure reveals a three-domain architecture with domains 1 and 2 forming the active site cleft, while domain 3 binds the dipyrromethane cofactor [7] [10]. The progressive movement of the cofactor-binding loop allows for the sequential addition of pyrrole units until a hexapyrrole chain is formed [5] [6].
Recent crystallographic studies have provided detailed insights into the mechanism, revealing that the substrate-binding site remains consistent throughout the catalytic cycle, with each porphobilinogen molecule binding to the same site before being incorporated into the growing chain [5] [6]. The final hydrolysis step involves the cleavage of the hexapyrrole chain to release hydroxymethylbilane while regenerating the dipyrromethane cofactor for subsequent catalytic cycles [5] [7].
The complex nature of tetrapyrrole biosynthesis has necessitated the development of sophisticated computational approaches to understand the detailed mechanisms of enzymatic polymerization [8] [11]. Quantum mechanical calculations have proven particularly valuable in elucidating the catalytic mechanism of hydroxymethylbilane synthase and related enzymes [8] [12].
Computational modeling studies have employed multiple methodological approaches to investigate the enzymatic polymerization processes [8] [11]. Quantum mechanical calculations using density functional theory have been applied to model systems obtained from the active site of human HMBS, providing detailed energy profiles for the catalytic mechanism [8] [12]. These studies have identified four distinct steps in the addition of one porphobilinogen molecule to the dipyrromethane cofactor: protonation of the substrate, deamination, electrophilic addition, and deprotonation [8].
The computational results have revealed that Arg26 serves as the optimal proton donor to the porphobilinogen moiety, facilitating the deamination step [8]. The carboxylate side chain of Asp99 plays a crucial role in stabilizing the intermediate formed during the electrophilic addition step [8]. The deamination of the porphobilinogen moiety has been identified as the rate-limiting step for the complete mechanism, with significant energy barriers associated with this transformation [8].
Molecular dynamics simulations have provided complementary insights into the dynamic behavior of the enzyme throughout the catalytic cycle [9]. These studies have demonstrated that the compactness of the overall protein decreases progressively with the addition of each pyrrole ring, with essential dynamics showing that domains move apart while the cofactor turn region moves toward the second domain [9]. The flexible active site loop plays a significant role in modulating the enzyme's conformational changes during catalysis [9].
The computational studies have also addressed the exit mechanism of hydroxymethylbilane from the enzyme at the end of the catalytic cycle [9]. Steered molecular dynamics simulations have predicted that the product exits through the space between domains flanking the active site loop, with residues previously identified as catalytically important also playing crucial roles in product release [9]. Upon removal of the product, the enzyme structure gradually relaxes to resemble its initial state, indicating readiness to resume a new catalytic cycle [9].
Combined quantum mechanical and molecular mechanical (QM/MM) approaches have been particularly valuable in studying the enzyme-substrate interactions within the protein environment [11] [13]. These hybrid methods allow for the treatment of the active site with high-level quantum mechanical methods while describing the surrounding protein environment with molecular mechanics [11]. The ONIOM method has been employed to partition the molecular system into multiple layers, with the innermost layer treated using the most accurate quantum mechanical methods [11].
Di(1H-pyrrol-2-yl)methane and its derivatives have emerged as versatile platforms for organocatalytic applications, particularly in asymmetric synthesis and multicomponent reactions [2] [14]. The unique electronic properties of the dipyrromethane framework, combined with its ability to participate in various bonding interactions, make it an attractive scaffold for catalyst design [2] [15].
The development of anion-binding catalysts based on dipyrromethane structures has opened new avenues for asymmetric transformations [16] [17]. These catalysts operate through ion-pairing interactions with charged intermediates, providing a mechanism for stereocontrol in reactions involving ionic species [16] [18]. The pyrrole units in dipyrromethane derivatives can serve as hydrogen bond donors, enabling the formation of specific interactions with anionic substrates or intermediates [16] [17].
Asymmetric ion-pairing catalysis has emerged as a powerful strategy for reactions proceeding via charged intermediates [16]. The approach relies on the ability of chiral anion-binding catalysts to form organized ion pairs with cationic species, leading to differentiation of enantiotopic faces in the stereoselectivity-determining transition structures [16]. The less directional nature of ion-pairing interactions compared to covalent or hydrogen-bonding interactions presents unique challenges in catalyst design, requiring the incorporation of secondary structural elements to achieve high levels of stereocontrol [16].
The application of anion-binding catalysis to asymmetric transformations has been demonstrated in various reaction types, including nucleophilic dearomatization reactions [17]. Chiral tetrakistriazole catalysts, which function as carbon-hydrogen-based hydrogen-donor catalysts, have been employed in the enantioselective Reissert-type dearomatization of diazarenes [17]. These transformations represent significant synthetic challenges due to the multiple reactive sites present in diazarene substrates, requiring highly regio- and enantioselective catalytic systems [17].
The mechanism of anion-binding catalysis involves the formation of specific hydrogen-bonding interactions between the catalyst and the substrate or intermediate [16] [17]. The strength and directionality of these interactions can be modulated through structural modifications of the catalyst, allowing for fine-tuning of selectivity and reactivity [16]. The development of effective anion-binding catalysts requires careful consideration of the electronic properties of the binding sites and the overall molecular architecture of the catalyst [16] [17].
Recent advances in anion-binding catalysis have demonstrated the potential for achieving high levels of enantioselectivity in challenging transformations [17] [19]. The use of chiral hydrogen-bond donor catalysts in asymmetric synthesis has expanded significantly, with applications ranging from simple nucleophilic additions to complex cascade reactions [16] [17]. The continued development of new anion-binding catalysts promises to further extend the scope of asymmetric transformations accessible through this approach [16] [19].
Phase-transfer catalysis represents a green and efficient approach for conducting multicomponent reactions, particularly those involving dipyrromethane derivatives [20] [21]. The technique facilitates reactions between substances in different immiscible phases by employing phase-transfer catalysts that can transport reactants across phase boundaries [20] [22]. This approach has proven particularly valuable in the synthesis of complex heterocyclic compounds, including those containing pyrrole units [21] [23].
The principle of phase-transfer catalysis involves the use of catalysts that can solubilize ionic species in organic phases, thereby enabling reactions that would otherwise be difficult or impossible to conduct [20] [21]. Common phase-transfer catalysts include quaternary ammonium salts, phosphonium compounds, and crown ethers, each offering distinct advantages depending on the specific reaction requirements [20] [22]. The mechanism typically involves the formation of lipophilic ion pairs that can partition into the organic phase, where the desired reaction occurs [21] [20].
Multicomponent reactions under phase-transfer catalysis conditions have been successfully applied to the synthesis of various pyrrole-containing compounds [23] [14]. These reactions often involve the condensation of multiple reactants in a single operation, leading to the formation of complex molecular architectures with high efficiency [23]. The use of aqueous media in conjunction with phase-transfer catalysts provides environmental benefits while maintaining high reaction rates and selectivities [21] [23].
The development of chiral phase-transfer catalysts has enabled the extension of this methodology to asymmetric synthesis [24] [18]. These catalysts can induce high levels of enantioselectivity through the formation of organized ion pairs with chiral substrates or intermediates [24]. The design of effective chiral phase-transfer catalysts requires careful consideration of the structural features necessary for both phase transfer and stereocontrol [24] [18].
Recent advances in phase-transfer catalysis have focused on the development of simplified catalysts that maintain high activity and selectivity while being more accessible for synthesis [24]. The combination of phase-transfer catalysis with other catalytic approaches, such as organocatalysis, has led to the development of powerful synthetic methodologies for accessing complex molecular targets [23] [14]. The continued evolution of phase-transfer catalytic systems promises to further expand the scope and utility of this approach in synthetic chemistry [24] [20].
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